molecular formula C12H7FN4 B12659611 3-(4-Fluoro-phenyl)-pyrido(3,2-e)(1,2,4)triazine CAS No. 121845-91-8

3-(4-Fluoro-phenyl)-pyrido(3,2-e)(1,2,4)triazine

Cat. No.: B12659611
CAS No.: 121845-91-8
M. Wt: 226.21 g/mol
InChI Key: DAYMHSYYQPOVJS-UHFFFAOYSA-N
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Description

3-(4-Fluoro-phenyl)-pyrido(3,2-e)(1,2,4)triazine is a heterocyclic compound that features a pyrido-triazine core with a fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-phenyl)-pyrido(3,2-e)(1,2,4)triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with pyridine-2,3-dicarbonitrile in the presence of a base such as sodium ethoxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-phenyl)-pyrido(3,2-e)(1,2,4)triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrido-triazine oxides.

    Reduction: Formation of reduced pyrido-triazine derivatives.

    Substitution: Formation of substituted pyrido-triazine derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

3-(4-Fluoro-phenyl)-pyrido(3,2-e)(1,2,4)triazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-phenyl)-pyrido(3,2-e)(1,2,4)triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: Known for its broad biological activities, including antimicrobial and anticancer properties.

    Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with applications in medicinal chemistry.

    Fluorophenyl derivatives: Compounds with similar fluorophenyl groups that exhibit unique chemical and biological properties.

Uniqueness

3-(4-Fluoro-phenyl)-pyrido(3,2-e)(1,2,4)triazine is unique due to its specific combination of a pyrido-triazine core and a fluorophenyl substituent. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

121845-91-8

Molecular Formula

C12H7FN4

Molecular Weight

226.21 g/mol

IUPAC Name

3-(4-fluorophenyl)pyrido[3,2-e][1,2,4]triazine

InChI

InChI=1S/C12H7FN4/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)17-16-11/h1-7H

InChI Key

DAYMHSYYQPOVJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=NC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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